

Application of Quality by Design (QbD) in the Impurity Analysis of Amlodipine

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Compound of Interest

Compound Name: Dehydro Amlodipine Oxalate

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Abstract

This application note details a systematic approach using Quality by Design (QbD) principles for the development and validation of a robust analytical method for the identification and quantification of impurities in Amlodipine besylate. By integrating risk assessment and Design of Experiments (DoE), a reversed-phase high-performance liquid chromatography (RP-HPLC) method was optimized to ensure consistent and reliable performance. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, outlining the methodology from initial risk assessment to method validation and the establishment of a design space.

Introduction

Amlodipine is a widely used calcium channel blocker for the treatment of hypertension and angina.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is critical to ensure its safety and efficacy.[2][3] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A and Q3B, mandate the reporting, identification, and qualification of impurities.[4][5][6]

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. When applied to analytical methods, this approach is known as Analytical QbD (AQbD). The goal of AQbD is to develop a robust method that consistently meets its intended performance criteria. This involves identifying critical

method attributes (CMAs) and critical method parameters (CMPs), and establishing a design space within which the method is proven to be reliable.^{[7][8]}

This application note demonstrates the application of QbD to develop a stability-indicating RP-HPLC method for the analysis of Amlodipine and its potential impurities.

Experimental Protocols

Materials and Reagents

- Reference Standards: Amlodipine Besylate, Amlodipine Impurity D, and Amlodipine Impurity F were procured from a certified vendor.
- Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium Dihydrogen Phosphate Monohydrate, Orthophosphoric Acid, and Triethylamine were of analytical grade.
- Water: Ultrapure water (Milli-Q or equivalent).
- Sample: Amlodipine Besylate tablets (5 mg).

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Initial Risk Assessment and Parameter Screening

A risk assessment was conducted to identify potential method parameters that could impact the critical quality attributes (CQAs) of the analytical method. The primary CQAs for impurity analysis are resolution between adjacent peaks, peak tailing, and theoretical plates. An Ishikawa (fishbone) diagram was used to brainstorm potential variables.

Based on the risk assessment and prior knowledge, a screening design (e.g., a fractional factorial design) was employed to identify the most critical method parameters (CMPs). For this study, the following parameters were identified as potentially critical:

- Mobile Phase pH

- Organic Modifier Percentage in the Mobile Phase
- Column Temperature
- Flow Rate

Method Optimization using Design of Experiments (DoE)

A Box-Behnken Design (BBD) was utilized to optimize the selected CMPs and to understand their interactions. The design included multiple experimental runs with varying levels of the CMPs. The responses measured were the critical quality attributes (CQAs) identified earlier.

Table 1: Factors and Levels for Box-Behnken Design

Factor	Units	Low (-1)	Medium (0)	High (+1)
A: Mobile Phase pH	-	2.8	3.0	3.2
B: Organic Content (%)	% v/v	35	40	45
C: Column Temperature	°C	30	35	40

Optimized Chromatographic Conditions

Based on the DoE results, the following optimized conditions were established to achieve the desired separation and peak shape:

- Column: C18 (150 mm x 4.6 mm, 3 µm particle size)[9]
- Mobile Phase A: 0.04 M Sodium Dihydrogen Phosphate Monohydrate, pH adjusted to 3.0 with Orthophosphoric Acid[10]
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient was optimized for the separation of all impurities.

- Flow Rate: 1.0 mL/min
- Column Temperature: 35°C[7]
- Detection Wavelength: 237 nm for Amlodipine and most impurities; 270 nm for Impurity D[7][11]
- Injection Volume: 10 µL

Preparation of Solutions

- Standard Stock Solution: Accurately weigh and dissolve Amlodipine Besylate and each impurity in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.
- Working Standard Solution: Dilute the stock solutions to the required concentration levels for linearity, accuracy, and precision studies.
- Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Amlodipine to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 30 minutes, and dilute to volume. Filter the solution through a 0.45 µm membrane filter before injection.[9]

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[12]

Data Presentation

Table 2: System Suitability Results

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (Amlodipine)	≤ 2.0	1.2
Theoretical Plates (Amlodipine)	≥ 2000	43685[7]
Resolution (Critical Pair)	≥ 2.0	2.7[7]
%RSD of Peak Area (n=6)	$\leq 2.0\%$	0.8%

Table 3: Linearity and Range Data

Analyte	Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
Amlodipine	0.8 - 24	> 0.999 [13]
Impurity D	0.1 - 5.0	> 0.999
Impurity F	0.1 - 5.0	> 0.999

Table 4: Accuracy (Recovery) Study Results

Analyte	Spiked Level	Mean Recovery (%)	%RSD
Impurity D	80%	99.5	0.9
100%	100.2	0.7	
120%	99.8	0.8	
Impurity F	80%	99.1	1.1
100%	100.5	0.9	
120%	100.1	1.0	

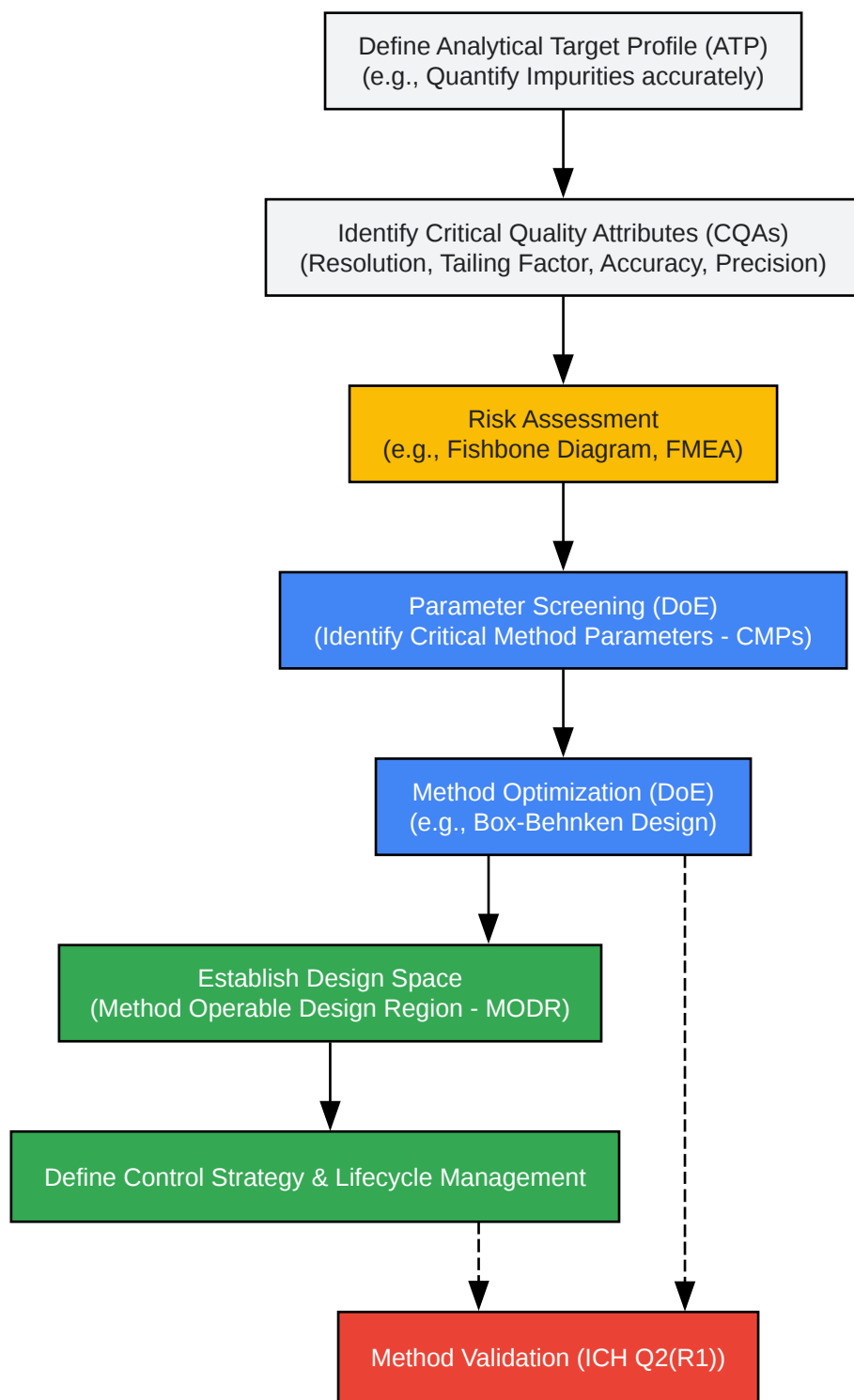
Table 5: Precision Study Results (%RSD)

Analyte	Repeatability (Intra-day, n=6)	Intermediate Precision (Inter-day, n=6)
Impurity D	0.95%	1.25%
Impurity F	1.10%	1.40%

Table 6: LOD and LOQ Values

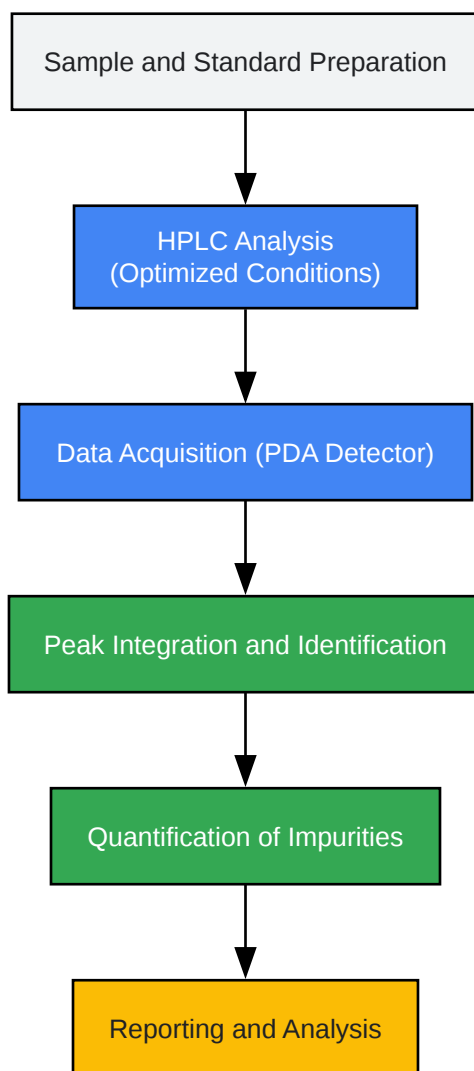
Analyte	LOD (µg/mL)	LOQ (µg/mL)
Amlodipine	0.0631	0.19
Impurity D	0.05	0.15
Impurity F	0.04	0.12

Visualizations



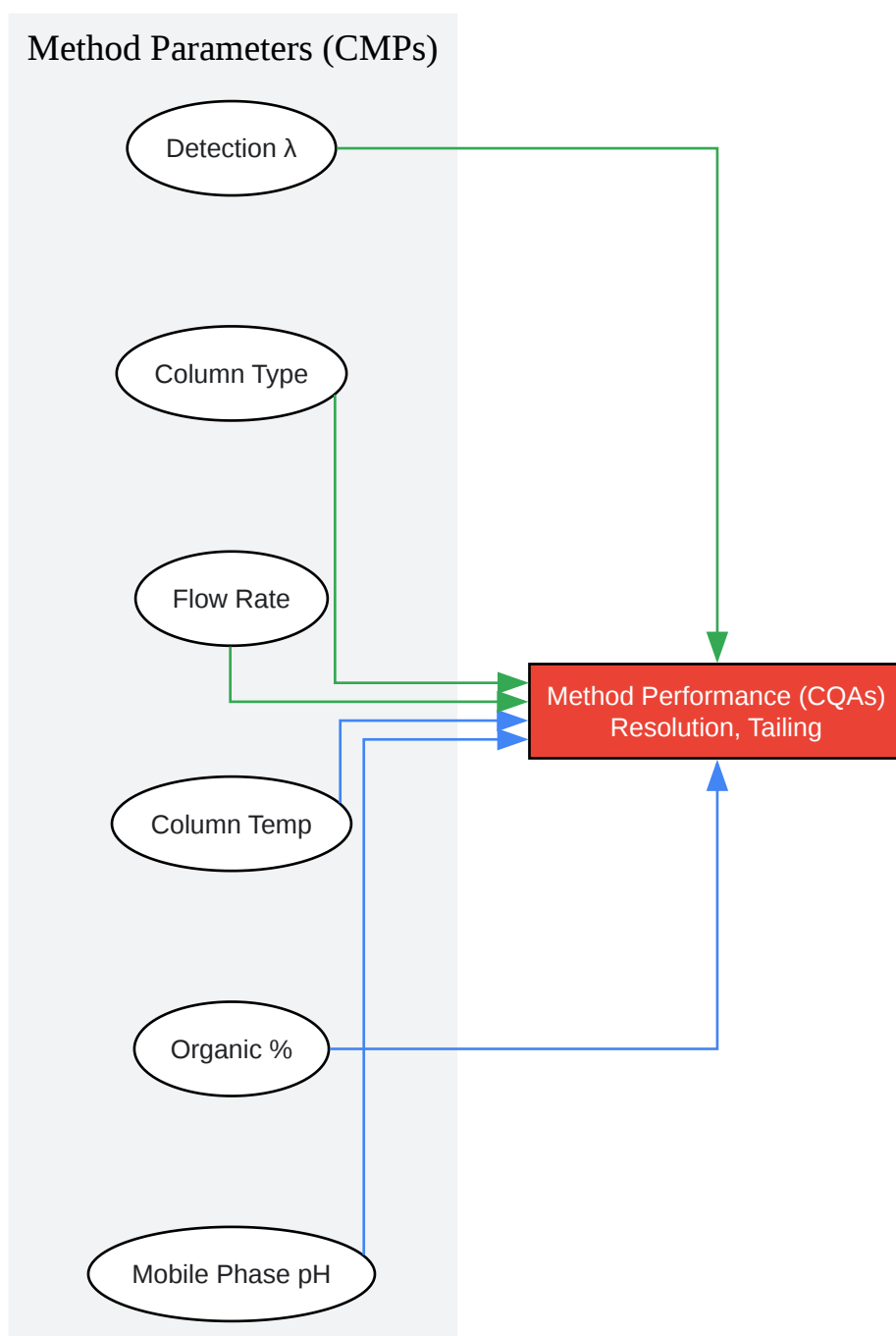
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Caption: Quality by Design (QbD) workflow for analytical method development.



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Caption: Experimental workflow for Amlodipine impurity analysis.



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Caption: Logical relationship between method parameters and quality attributes.

Conclusion

The application of Quality by Design principles provides a structured and scientific framework for the development of a robust RP-HPLC method for the analysis of Amlodipine impurities. By systematically evaluating the impact of various method parameters on the critical quality attributes, a well-understood and reliable analytical method was established. The use of Design of Experiments facilitated the identification of an optimal operating region (Design Space) where the method consistently meets its performance requirements. The validated method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of Amlodipine besylate in pharmaceutical manufacturing.[9]
[14]

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